2-(Dimethylvinylsilyl)pyridine
Overview
Description
2-(Dimethylvinylsilyl)pyridine is a chemical compound with the molecular formula C9H13NSi. It is a heterocyclic compound that features a pyridine ring substituted with a dimethylvinylsilyl group. This compound is known for its versatility in various chemical reactions, particularly in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Dimethylvinylsilyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with dimethylvinylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through distillation or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The compound is often stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylvinylsilyl)pyridine participates in a variety of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of substituted pyridines .
Scientific Research Applications
2-(Dimethylvinylsilyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound serves as a ligand in various catalytic processes, including cross-coupling reactions and polymerization.
Drug Discovery: Its unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: It is used in the preparation of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Dimethylvinylsilyl)pyridine involves its ability to participate in bond-forming processes. The dimethylvinylsilyl group enhances the reactivity of the pyridine ring, allowing it to engage in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interactions with molecular targets and pathways are primarily dictated by the nature of the substituents and the specific reaction environment .
Comparison with Similar Compounds
- 2-(Dimethylsilyl)pyridine
- 2-(Allyldimethylsilyl)pyridine
- 2-(1-Aminoethyl)pyridine
Comparison: 2-(Dimethylvinylsilyl)pyridine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its analogs. For instance, 2-(Dimethylsilyl)pyridine lacks the vinyl group, making it less reactive in certain bond-forming reactions. Similarly, 2-(Allyldimethylsilyl)pyridine and 2-(1-Aminoethyl)pyridine have different substituents, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
ethenyl-dimethyl-pyridin-2-ylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NSi/c1-4-11(2,3)9-7-5-6-8-10-9/h4-8H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVROIJEVLNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321155-39-9 | |
Record name | 2-(Dimethylvinylsilyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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